1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid
Description
The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid (CAS 2138257-73-3) is a fluorinated cyclobutane derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₂₀H₁₈FNO₄, with a molecular weight of 355.37 g/mol . The Fmoc group enhances solubility in organic solvents and facilitates peptide synthesis, while the fluorine atom and strained cyclobutane ring contribute to unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-20(10-12,18(23)24)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBROULPAFHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a fluorene moiety, enhances its biological activity and stability. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO5, with a molecular weight of approximately 353.37 g/mol. The structure includes:
- A cyclobutane ring
- A carboxylic acid group
- An amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group
This configuration contributes to its lipophilicity and stability, making it suitable for pharmaceutical applications.
Research indicates that this compound exhibits several biological activities:
- Inhibition of PD-L1 : Preliminary studies suggest that this compound may inhibit the programmed death-ligand 1 (PD-L1), a key player in immune checkpoint pathways. This inhibition could enhance immune responses against tumors, positioning the compound as a potential immunotherapeutic agent.
- Tumor Localization : Similar compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have shown promise in tumor imaging using positron emission tomography (PET). Studies demonstrated effective localization of tumors in glioblastoma models, indicating that derivatives like this compound may also possess similar imaging capabilities .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Tumor Uptake : A comparative study involving [18F]FACBC highlighted its uptake in gliosarcoma models, showcasing a maximum tumor-to-brain ratio increase over time. The findings suggest that compounds with similar structures could be utilized for targeted tumor imaging and therapy .
| Study | Compound | Key Findings |
|---|---|---|
| [18F]FACBC | High tumor uptake in gliosarcoma; effective for PET imaging | |
| Inhibition of PD-L1 | Potential to enhance immune response against tumors |
Applications in Medicinal Chemistry
The unique properties of this compound suggest several applications:
- Drug Development : The compound's ability to modulate immune responses positions it as a candidate for developing new cancer therapies.
- Peptide Synthesis : Its structural features make it an excellent building block for synthesizing peptides, particularly in solid-phase peptide synthesis (SPPS).
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclobutane Derivatives
(a) 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
- Structure : Lacks the Fmoc group but retains the fluorocyclobutane core.
- Application : Labeled with ¹⁸F ([¹⁸F]FACBC), it demonstrates high tumor-to-brain uptake ratios (6.61 at 60 min post-injection) in glioblastoma imaging .
- Key Difference : The absence of the Fmoc group in FACBC improves metabolic stability and reduces steric hindrance, enabling efficient transport into tumor cells .
(b) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid (CAS 1935557-50-8)
- Structure : Cyclobutane core without fluorine substitution.
- Molecular Formula: C₂₀H₁₉NO₄ (MW 337.38 g/mol) .
- Comparison: Polarity: The fluorine atom in the target compound increases electronegativity, enhancing dipole interactions compared to the non-fluorinated analog. Stability: Fluorine may reduce susceptibility to oxidative metabolism, improving in vivo half-life.
Cyclic Backbone Variants
(a) (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic Acid
- Structure : Cyclopentane ring instead of cyclobutane.
- Molecular Formula: C₂₂H₂₃NO₄ (MW 377.43 g/mol) .
- Lipophilicity: Higher molecular weight increases hydrophobicity, which may affect membrane permeability.
(b) 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid (CAS 2044773-70-6)
- Structure : Azetidine (4-membered nitrogen-containing ring) with a hydroxyl group.
- Molecular Formula: C₁₉H₁₇NO₅ (MW 339.34 g/mol) .
- Comparison :
- Hydrogen Bonding : The hydroxyl group enables additional hydrogen bonding, improving solubility in aqueous media.
- Ring Strain : Azetidine’s nitrogen introduces different electronic effects compared to cyclobutane.
Substituent-Modified Analogs
(a) (1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic Acid
- Structure: Aminomethyl group replaces fluorine on cyclobutane.
- CAS : 2243507-56-2 .
- Solubility: The basic amine may improve solubility in acidic conditions.
(b) 1-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid (CAS 1697367-12-6)
- Structure: Cyclopropyl group attached to the amino moiety.
- Molecular Formula: C₂₃H₂₃NO₄ (MW 377.43 g/mol) .
- Comparison :
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?
Answer:
- Storage: Store at 2–8°C in a dry, tightly sealed container to prevent moisture absorption and degradation .
- Handling: Use PPE (gloves, lab coat, safety goggles) and work in a well-ventilated fume hood to avoid inhalation or skin contact. In case of exposure, follow SDS guidelines: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention .
- Decontamination: Collect spills using absorbent materials and dispose of as hazardous waste .
Q. What is the synthetic route for introducing the Fmoc group to the cyclobutane backbone?
Answer:
- Step 1: Activate the cyclobutane carboxylic acid using coupling agents like DCC or HATU in anhydrous dichloromethane (DCM) at 0–20°C .
- Step 2: React with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base (e.g., N-ethylmorpholine) to form the Fmoc-protected intermediate .
- Step 3: Purify via column chromatography (hexane/EtOAc gradient) or recrystallization. Typical yields range from 60–80% depending on steric hindrance .
Q. What are the primary applications of this compound in peptide synthesis?
Answer:
- Peptide Backbone Modification: The fluorinated cyclobutane moiety introduces conformational rigidity, enhancing peptide stability against enzymatic degradation .
- Solid-Phase Synthesis: The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine in DMF), enabling stepwise peptide elongation .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing fluorinated cyclobutane derivatives?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via controlled heating .
- Catalytic Fluorination: Use Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the cyclobutane C3 position, ensuring regioselectivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the hydrophobic Fmoc group .
Q. How to resolve contradictions in reported biological activities of structurally similar Fmoc-protected compounds?
Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 3,5-difluorophenyl vs. benzyl substituents) to identify functional groups critical for activity .
- Controlled Replication: Reproduce experiments under standardized conditions (pH, temperature, solvent) to isolate variables .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate against experimental IC50 values .
Q. What advanced analytical techniques are used to confirm structural integrity and purity?
Answer:
Q. How to mitigate decomposition risks during long-term storage?
Answer:
- Lyophilization: Freeze-dry the compound to remove residual solvents and store under argon at -20°C for extended stability .
- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect hydrolytic cleavage of the Fmoc group .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address discrepancies?
Answer:
Q. Discrepancies in biological assay results: What methodological adjustments are needed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
